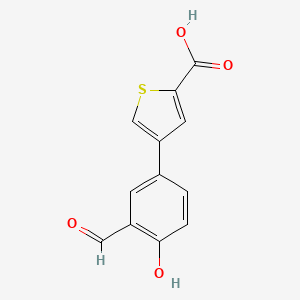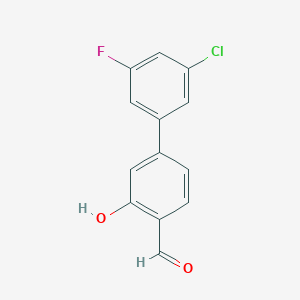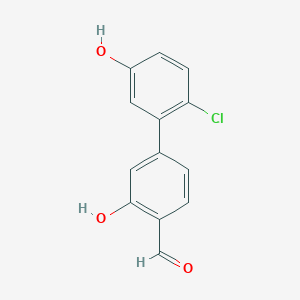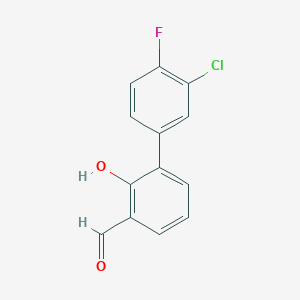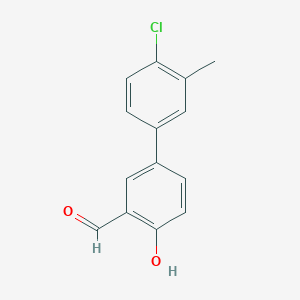
4-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-4-fluorophenyl)-2-formylphenol (95%) is a compound of interest in scientific research. It is a phenolic compound, which is a class of compounds containing a phenol group and a hydroxyl group. This compound has a wide range of applications in scientific research, including synthesis, drug development, and biochemistry.
Scientific Research Applications
4-(3-Chloro-4-fluorophenyl)-2-formylphenol (95%) has a number of scientific research applications. It is used in drug development as an intermediate in the synthesis of various pharmaceuticals. It is also used in the synthesis of a number of other organic compounds, such as dyes and pigments. In addition, it is used in the synthesis of polymers, and it is also used as a starting material for the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-formylphenol (95%) is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to act as an antioxidant, which means it can protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-4-fluorophenyl)-2-formylphenol (95%) are not fully understood. However, it is believed to have anti-inflammatory, analgesic, and anticonvulsant effects. It is also believed to have anti-cancer properties, and it may be useful in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-Chloro-4-fluorophenyl)-2-formylphenol (95%) for laboratory experiments include its low cost, ease of synthesis, and its wide range of applications. The main limitation is its low solubility in water, which can make it difficult to use in certain applications.
Future Directions
The future directions for 4-(3-Chloro-4-fluorophenyl)-2-formylphenol (95%) include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. In addition, research should be conducted into its potential uses in other areas, such as agriculture, food science, and biotechnology. Finally, further research should be conducted into its potential toxicity and its environmental impact.
Synthesis Methods
The synthesis of 4-(3-Chloro-4-fluorophenyl)-2-formylphenol (95%) is achieved by a two-step procedure. The first step involves the reaction of 2-chloro-4-fluorophenol with formaldehyde in the presence of a base catalyst, such as sodium hydroxide, to produce the desired product. The second step involves the removal of the formaldehyde by-product by distillation. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-6-9(1-3-12(11)15)8-2-4-13(17)10(5-8)7-16/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQGXFVWTBOZJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685212 |
Source


|
| Record name | 3'-Chloro-4'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-fluorophenyl)-2-formylphenol | |
CAS RN |
1111128-98-3 |
Source


|
| Record name | 3'-Chloro-4'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








